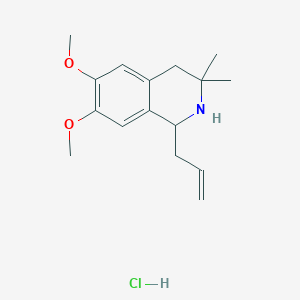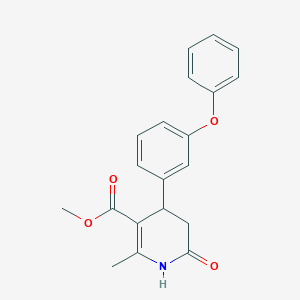![molecular formula C22H21NO4 B5129451 N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide, also known as GW 501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its performance-enhancing properties have attracted attention in the sports community. Despite its potential benefits, the compound is currently banned by the World Anti-Doping Agency (WADA) due to its potential health risks.
Mécanisme D'action
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, which in turn leads to improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase fatty acid oxidation, reduce inflammation, and improve insulin sensitivity. Additionally, it has been shown to increase endurance and improve exercise performance in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have a number of potential therapeutic applications. However, one limitation is that it is currently banned by WADA, which limits its use in human studies.
Orientations Futures
There are a number of future directions for research on N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516. One area of research is the development of safer and more effective compounds that target PPARδ. Additionally, further research is needed to better understand the potential health risks associated with N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 and other SARMs. Finally, more research is needed to investigate the potential therapeutic applications of N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 in the treatment of metabolic and cardiovascular diseases.
Méthodes De Synthèse
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 is synthesized through a multistep process that involves the reaction of 4-bromo-2-fluoroaniline with 2-(2-methoxyphenoxy)ethylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-phenoxybenzoyl chloride to yield the final product.
Applications De Recherche Scientifique
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation in animal models. Additionally, it has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth in vitro.
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-25-20-9-5-6-10-21(20)26-16-15-23-22(24)17-11-13-19(14-12-17)27-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHFKLUCYVGONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5129390.png)
![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol hydrochloride](/img/structure/B5129395.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}-4-(dimethylamino)-2-methoxy-5-nitrobenzamide](/img/structure/B5129397.png)




![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)
![N-(3-fluorophenyl)-N'-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5129436.png)

![N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea](/img/structure/B5129468.png)
![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5129474.png)